Hexafluoro-2-methylisopropyl acrylate
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Overview
Description
Hexafluoro-2-methylisopropyl acrylate is a fluorinated acrylate compound with the molecular formula C₇H₆F₆O₂ and a molecular weight of 236.12 g/mol . This compound is known for its high reactivity due to the presence of highly electronegative fluorine atoms. It is widely used in various fields, including medical research, environmental research, and industrial applications.
Preparation Methods
Hexafluoro-2-methylisopropyl acrylate can be synthesized through several methods. One common synthetic route involves the reaction of hexafluoro-2-methylisopropanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride .
Industrial production methods often involve the use of specialized equipment to handle the highly reactive and potentially hazardous nature of the starting materials and products. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Hexafluoro-2-methylisopropyl acrylate undergoes various types of chemical reactions, including:
Addition Reactions: It can participate in radical polymerization reactions to form polymers with unique properties due to the presence of fluorine atoms.
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Hydrolysis: In the presence of water, this compound can hydrolyze to form hexafluoro-2-methylisopropanol and acrylic acid.
Common reagents used in these reactions include radical initiators for polymerization, nucleophiles for substitution reactions, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hexafluoro-2-methylisopropyl acrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of hexafluoro-2-methylisopropyl acrylate is primarily related to its ability to undergo polymerization and form stable polymers. The presence of fluorine atoms enhances the chemical and thermal stability of the resulting polymers. In biological systems, the compound’s fluorinated nature can influence its interaction with biological molecules, potentially affecting its bioavailability and metabolic stability.
Comparison with Similar Compounds
Hexafluoro-2-methylisopropyl acrylate can be compared with other fluorinated acrylates, such as:
Trifluoroethyl acrylate: This compound has fewer fluorine atoms and therefore exhibits different reactivity and properties.
Pentafluorophenyl acrylate: This compound has a different fluorine arrangement, leading to variations in its chemical behavior and applications.
Hexafluoroisopropyl methacrylate: Similar in structure but with a methacrylate group, this compound has different polymerization characteristics and applications.
This compound is unique due to its specific arrangement of fluorine atoms and the resulting properties, such as high reactivity and stability .
Properties
IUPAC Name |
(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl) prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F6O2/c1-3-4(14)15-5(2,6(8,9)10)7(11,12)13/h3H,1H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCKGVIUMPSSEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)(C(F)(F)F)OC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380828 |
Source
|
Record name | 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53038-41-8 |
Source
|
Record name | 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 53038-41-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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